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Compound of Interest

Compound Name: Methyl indoline-7-carboxylate

Cat. No.: B040806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methyl indoline-7-carboxylate is a heterocyclic building block of significant interest in organic

synthesis, particularly in the realm of pharmaceutical development. Its rigid, bicyclic core,

featuring a secondary amine and an aromatic carboxylate, provides a versatile platform for the

construction of complex molecular architectures with diverse biological activities. This technical

guide explores the synthesis, reactivity, and application of methyl indoline-7-carboxylate as a

pivotal intermediate in the creation of high-value compounds.

Physicochemical Properties
Methyl indoline-7-carboxylate is a solid at room temperature with a melting point of 69-69.5

°C. Its molecular structure and key physical properties are summarized in the table below.
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Property Value

Molecular Formula C₁₀H₁₁NO₂

Molecular Weight 177.20 g/mol

CAS Number 112106-91-9

Appearance Solid

Melting Point 69-69.5 °C

Boiling Point (est.) 328.4 ± 31.0 °C

Density (est.) 1.162 ± 0.06 g/cm³

Solubility in Water 0.53 g/L

Synthesis of the Core Structure
The synthesis of the indoline-7-carboxylate core typically begins with a precursor such as 7-

cyanoindoline. A common synthetic route involves the hydrolysis of the nitrile group to a

carboxylic acid, followed by esterification.

7-Cyanoindoline Indoline-7-carboxylic acid
H₂SO₄, H₂O, Δ

Methyl indoline-7-carboxylate
CH₃OH, H⁺

Click to download full resolution via product page

Synthesis of Methyl Indoline-7-Carboxylate.

Experimental Protocol: Synthesis of Indoline-7-
carboxylic acid from 7-Cyanoindoline[1]
A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-

120 °C for 5.5 hours. The reaction mixture is then cooled to 5 °C and the pH is adjusted to 7-8

with 24% aqueous sodium hydroxide. The mixture is washed with ethyl acetate, and the

aqueous layer is subsequently acidified to pH 2.5-3.0 with 6N hydrochloric acid. The resulting

precipitate is collected by filtration to yield indoline-7-carboxylic acid.
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Reactivity and Functionalization
The indoline scaffold offers two primary sites for functionalization: the nitrogen atom of the

dihydro-pyrrole ring and the aromatic benzene ring. Methyl indoline-7-carboxylate is a

versatile substrate for a variety of chemical transformations, enabling the introduction of diverse

functional groups and the construction of more complex molecular frameworks.

N-Functionalization
The secondary amine of the indoline ring is nucleophilic and can readily undergo a range of N-

functionalization reactions, including alkylation, arylation, acylation, and sulfonylation. These

reactions are crucial for introducing substituents that can modulate the biological activity and

physicochemical properties of the resulting molecules.

Methyl indoline-7-carboxylate

N-Alkylated Product
R-X, Base

N-Arylated Product
Ar-X, Pd or Cu catalyst

N-Acylated Product
RCOCl or (RCO)₂O

Click to download full resolution via product page

N-Functionalization Reactions.

N-Alkylation: The nitrogen of the indoline can be alkylated using various alkyl halides in the

presence of a base. This reaction is a common strategy to introduce alkyl chains or more

complex side chains.

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling

reaction for the formation of C-N bonds and is widely used for the N-arylation of indolines. This

reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
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To a solution of the indoline (1.0 equiv), aryl halide (1.2 equiv), and a suitable phosphine ligand

(e.g., Xantphos, 0.1 equiv) in an anhydrous, deoxygenated solvent such as toluene or dioxane

is added a palladium source (e.g., Pd₂(dba)₃, 0.05 equiv) and a base (e.g., Cs₂CO₃, 2.0 equiv).

The reaction mixture is heated under an inert atmosphere until the starting material is

consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is

filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by

column chromatography to afford the desired N-aryl indoline.

N-Acylation: Acylation of the indoline nitrogen is readily achieved using acyl chlorides or

anhydrides, typically in the presence of a base such as triethylamine or pyridine, to yield the

corresponding N-acylindolines.

C-H Functionalization of the Aromatic Ring
Direct functionalization of the C-H bonds of the indoline's aromatic ring is a more challenging

but increasingly important area of research. Transition-metal-catalyzed C-H activation

strategies are being developed to selectively introduce substituents at specific positions on the

benzene ring, offering novel pathways to previously inaccessible derivatives.

Application in the Synthesis of Bioactive Molecules:
The Case of Silodosin
A prominent application of the indoline-7-carboxylate scaffold is in the synthesis of Silodosin, a

selective α1A-adrenergic receptor antagonist used for the treatment of benign prostatic

hyperplasia. In several synthetic routes to Silodosin, the indoline-7-carboxamide moiety is a

key structural feature, highlighting the importance of functionalized indoline building blocks. The

synthesis often involves the introduction of a cyano group at the 7-position of the indoline ring,

which is then converted to the carboxamide.

Indoline Functionalized Indoline 
 (e.g., 7-cyanoindoline)

Multi-step functionalization
Key Chiral Amine Intermediate

Introduction of side chain 
 and chiral resolution

Silodosin

Final coupling and 
 amide formation
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Simplified Retrosynthesis of Silodosin.
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The synthesis of Silodosin underscores the strategic importance of having access to

appropriately functionalized indoline cores, such as those bearing a carboxylate or cyano group

at the 7-position. These functional groups serve as crucial handles for the elaboration of the

complex side chains necessary for the drug's biological activity.

Spectroscopic Characterization
The structural elucidation of methyl indoline-7-carboxylate and its derivatives relies on

standard spectroscopic techniques.

¹H NMR: The proton NMR spectrum of methyl indoline-7-carboxylate would be expected

to show characteristic signals for the aromatic protons, the two methylene groups of the

dihydropyrrole ring, the N-H proton, and the methyl ester protons. The aromatic protons

would appear as a complex multiplet in the aromatic region. The methylene protons adjacent

to the nitrogen and the aromatic ring would likely appear as triplets. The N-H proton would be

a broad singlet, and the methyl ester protons would be a sharp singlet around 3.9 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of

the ester, the aromatic carbons, the two methylene carbons of the indoline ring, and the

methyl carbon of the ester.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band

for the C=O stretching of the ester group (around 1700-1720 cm⁻¹), N-H stretching (around

3300-3500 cm⁻¹), and C-H stretching vibrations.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding

to the molecular weight of the compound.

Conclusion
Methyl indoline-7-carboxylate is a valuable and versatile building block in organic synthesis.

Its utility is demonstrated in the construction of complex molecules, most notably in the

synthesis of the pharmaceutical agent Silodosin. The reactivity of both the indoline nitrogen and

the aromatic ring allows for a wide range of functionalization, providing access to a diverse

array of derivatives with potential applications in drug discovery and materials science. Further

exploration of the reactivity of this scaffold, particularly in the area of C-H functionalization, is

expected to unlock even greater potential for this important synthetic intermediate.
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To cite this document: BenchChem. [Methyl Indoline-7-Carboxylate: A Versatile Scaffold in
Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040806#methyl-indoline-7-carboxylate-as-a-building-
block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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